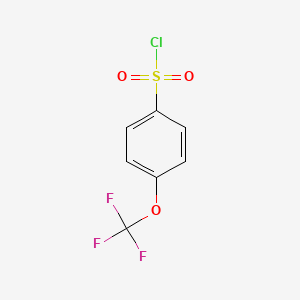

4-(Trifluoromethoxy)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCDBMIOLNKDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240580 | |

| Record name | p-(Trifluoromethoxy)benzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94108-56-2 | |

| Record name | 4-(Trifluoromethoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Trifluoromethoxy)benzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Trifluoromethoxy)benzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethoxy)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(TRIFLUOROMETHOXY)BENZENESULPHONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPX2F6S77T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Trifluoromethoxy)benzenesulfonyl chloride chemical properties

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzenesulfonyl Chloride

Introduction

This compound is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique chemical structure, featuring an electron-withdrawing trifluoromethoxy group and a reactive sulfonyl chloride moiety, makes it a valuable building block in the synthesis of a variety of complex molecules, particularly sulfonamide-based drugs.[1] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols associated with this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a liquid at room temperature with a high density. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClF₃O₃S | [2] |

| Molecular Weight | 260.62 g/mol | |

| CAS Number | 94108-56-2 | |

| Appearance | Liquid | |

| Density | 1.536 g/mL at 25 °C | |

| Refractive Index | n20/D 1.479 | |

| Vapor Pressure | 0.23 psi at 20 °C | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| EC Number | 302-397-9 |

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound. While full spectral data is often proprietary, the availability of various spectroscopic analyses has been documented.

| Spectrum Type | Details | Reference |

| ¹³C NMR | A ¹³C NMR spectrum has been recorded in CDCl₃. | [3] |

| FTIR | Fourier Transform Infrared (FTIR) spectra are available. | [3] |

| Raman | A Raman spectrum has been documented. | [3] |

| Mass Spectrometry | Electron ionization (EI) mass spectrometry data is available through the NIST WebBook. Predicted collision cross-section data for various adducts is also available. | [2][4] |

Reactivity and Applications

The reactivity of this compound is dominated by the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The trifluoromethoxy group, being strongly electron-withdrawing, further activates the sulfonyl chloride for such reactions.

This compound is a key intermediate in the synthesis of sulfonamides, which are an important class of pharmaceuticals. It readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. It can also react with alcohols to produce sulfonate esters. A primary application is in the production of 4-(trifluoromethoxy)benzenesulfonamide, a precursor for certain sulfonamide drugs.[1]

Below is a diagram illustrating the general reactivity of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 4-(trifluoromethoxy)aniline.[1]

Step 1: Preparation of 4-(trifluoromethoxy)aniline hydrochloride [1]

-

In a 1000 mL four-necked flask, add 200 g (1.92 mol) of hydrochloric acid, 100 g (0.565 mol) of 4-(trifluoromethoxy)aniline, and 80 g of water at room temperature.

-

Stir the mixture for 1 hour while maintaining the temperature between 0-30°C to obtain the hydrochloride salt solution.

Step 2: Preparation of 4-(trifluoromethoxy)aniline diazonium salt [1]

-

To the hydrochloride salt solution from Step 1, slowly add 120 g (0.579 mol) of sodium nitrite solution under stirring.

-

Control the reaction temperature between -20 to 5°C.

-

Continue stirring for 1 hour to complete the diazotization reaction.

Step 3: Preparation of this compound [1]

-

In a 2000 mL four-necked flask, prepare a solution of 400 g (3.84 mol) of hydrochloric acid, 10 g (0.0587 mol) of cupric chloride, and 80.0 g (0.769 mol) of sodium bisulfite.

-

To this solution, add the diazonium salt solution from Step 2 dropwise over 5 hours, maintaining the temperature between -20 to 5°C.

-

After the addition is complete, allow the mixture to warm and stir for 1 hour.

-

Separate the oily layer, wash it with 400 g of water, and then separate the layers again to obtain the crude product.

The following diagram outlines the synthesis workflow.

Synthesis of 4-(trifluoromethoxy)benzenesulfonamide[1]

This protocol details the use of this compound to produce its corresponding sulfonamide.

-

To a 1000 mL four-necked flask, add 25.7 g (0.48 mol) of ammonium chloride, 102 g of water, and 142 g of this compound.

-

Under stirring, add 139 g (1.15 mol) of sodium hydroxide solution dropwise to the mixture over 1 hour, maintaining the temperature between 0-20°C.

-

After the addition, keep the mixture at the same temperature for 1 hour.

-

Cool the mixture to 0-5°C to allow for crystallization of the product.

Safety and Handling

This compound is a corrosive material that requires careful handling. It is classified as causing severe skin burns and eye damage. Appropriate personal protective equipment (PPE) should be worn at all times.

| Safety Information | Details | Reference |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Precautionary Codes | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | |

| Personal Protective Equipment | Faceshields, Gloves, Goggles, Type ABEK (EN14387) respirator filter | |

| Storage Class | 8A - Combustible corrosive hazardous materials |

References

Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-(trifluoromethoxy)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The document outlines a detailed, multi-step synthesis beginning with the amination of 4-chloro-3-trifluoromethoxybenzene, followed by the diazotization of the resulting aniline derivative, and concluding with a sulfochlorination reaction to yield the final product. Alternative synthesis strategies are also discussed.

Primary Synthesis Pathway: A Step-by-Step Approach

The most extensively documented method for the synthesis of this compound involves a three-stage process. This pathway offers a high degree of control, leading to a pure final product.

Stage 1: Amination of 4-chloro-3-trifluoromethoxybenzene

The initial step involves the conversion of 4-chloro-3-trifluoromethoxybenzene to 4-(trifluoromethoxy)aniline. This is achieved through an amination reaction under high temperature and pressure.

Stage 2: Diazotization of 4-(trifluoromethoxy)aniline

The synthesized 4-(trifluoromethoxy)aniline is then converted to its corresponding diazonium salt. This is a critical step that prepares the molecule for the introduction of the sulfonyl chloride group.

Stage 3: Sulfochlorination of the Diazonium Salt

In the final stage, the diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst to produce this compound.

Quantitative Data Summary

The following tables provide a summary of the reactants, their quantities, and the reported yields for each step of the primary synthesis pathway, based on the detailed experimental protocol.[1]

Table 1: Synthesis of 4-(trifluoromethoxy)aniline

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles | Yield |

| 4-chloro-3-trifluoromethoxybenzene | 196.56 | 100 g | 0.509 | - |

| Cuprous chloride | 99.00 | 10.1 g | 0.102 | - |

| Liquid ammonia | 17.03 | 100 mL | - | - |

| Water | 18.02 | 100 mL | - | - |

| 4-(trifluoromethoxy)aniline | 177.12 | - | - | 78.8% |

Table 2: Formation of 4-(trifluoromethoxy)aniline hydrochloride

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-(trifluoromethoxy)aniline | 177.12 | 100 g | 0.565 |

| Hydrochloric acid | 36.46 | 200 g (1.92 mol) | 5.49 |

| Water | 18.02 | 80 g | 4.44 |

| 4-(trifluoromethoxy)aniline hydrochloride solution | - | 380 g | - |

Table 3: Diazotization of 4-(trifluoromethoxy)aniline hydrochloride

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-(trifluoromethoxy)aniline hydrochloride solution | - | 380 g | ~0.565 |

| Sodium nitrite solution | - | 120 g (0.579 mol) | 0.579 |

| 4-(trifluoromethoxy)aniline diazonium salt solution | - | 500 g | - |

Table 4: Synthesis of this compound

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles | Yield |

| 4-(trifluoromethoxy)aniline diazonium salt solution | - | 500 g | ~0.565 | - |

| Hydrochloric acid | 36.46 | 400 g (3.84 mol) | 10.97 | - |

| Cupric chloride | 134.45 | 10 g | 0.074 | - |

| Sodium bisulfite | 104.06 | 80.0 g | 0.769 | - |

| This compound | 260.62 | 142 g (88% content) | - | 84.9% |

Experimental Protocols

The following are detailed experimental methodologies for the key stages of the synthesis.

Synthesis of 4-(trifluoromethoxy)aniline[2]

-

To a reaction vessel, add 100 mL of water, 100 g of 4-chloro-3-trifluoromethoxybenzene, and 10.1 g of cuprous chloride.

-

Seal the vessel and add 100 mL of liquid ammonia.

-

Heat the mixture to 250°C and stir for 6 hours.

-

After the reaction, cool the mixture to room temperature and allow the layers to separate.

-

Subject the organic phase to steam distillation.

-

Allow the distillate to separate into layers.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and distill to obtain 4-(trifluoromethoxy)aniline.

Preparation of 4-(trifluoromethoxy)aniline hydrochloride[2]

-

In a 1000 mL four-necked flask, add 200 g (1.92 mol) of hydrochloric acid, 100 g (0.565 mol) of 4-(trifluoromethoxy)aniline, and 80 g of water at room temperature.

-

Stir the mixture for 1 hour, maintaining the temperature between 0-30°C to obtain a 380 g salt reaction solution.

Preparation of 4-(trifluoromethoxy)aniline diazonium salt[2]

-

To the 380 g of the salt reaction solution from the previous step, slowly add 120 g (0.579 mol) of sodium nitrite solution under stirring.

-

Control the reaction temperature between -20 to 5°C.

-

After the addition is complete, continue to stir for 1 hour to obtain a 500 g diazotization reaction solution.

Preparation of this compound[2]

-

In a 2000 mL four-necked flask, add 400 g (3.84 mol) of hydrochloric acid, 10 g (0.0587 mol) of cupric chloride, and 80.0 g (0.769 mol) of sodium bisulfite.

-

Under stirring, slowly add the 500 g of the diazotization reaction solution to the flask over 5 hours, maintaining the temperature between -20 to 5°C.

-

After the addition is complete, stir the mixture for an additional hour.

-

Allow the mixture to separate into layers and collect the oil layer.

-

Wash the oil layer with 400 g of water, stir for 30 minutes, and allow to separate for 30 minutes.

-

Collect the oil layer to obtain 142 g of this compound (88% content).

Synthesis Pathway and Workflow Diagrams

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzenesulfonyl chloride (CAS 94108-56-2)

This technical guide provides a comprehensive overview of the chemical compound with CAS number 94108-56-2, identified as 4-(Trifluoromethoxy)benzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural information, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry.

Chemical Identity and Structure

This compound is an organofluorine compound characterized by a trifluoromethoxy group and a sulfonyl chloride group attached to a benzene ring at the para position.[1][2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 94108-56-2[1][2][3][4][5][6][7][8][9][10][11][12][13][14] |

| IUPAC Name | This compound[1][2][5][6] |

| Synonyms | p-(Trifluoromethoxy)benzenesulphonyl chloride[2][3][7][11], 4-(Trifluoromethoxy)benzene-1-sulfonyl chloride[5][10][11], 4-(Trifluoromethoxy)phenylsulfonyl chloride[11] |

| Molecular Formula | C7H4ClF3O3S[1][3][4][5][6][9][10][11][12][13] |

| Molecular Weight | 260.62 g/mol [1][6][7][9][12] |

| SMILES | C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)Cl[1][5][6][7][10][12][14] |

| InChI Key | UHCDBMIOLNKDHG-UHFFFAOYSA-N[1][3][5][6][7][10] |

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][11][14] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Clear colorless to pale yellow liquid | [1][11][14] |

| Boiling Point | 120-122 °C at 15 mmHg | [1][9] |

| Density | 1.536 g/mL at 25 °C | [8][9] |

| Refractive Index | n20/D 1.479 | [8][9] |

| Vapor Pressure | 0.23 psi at 20 °C | |

| Flash Point | 113 °C (closed cup) |

Synthesis and Manufacturing

Several synthetic routes for this compound have been established. The primary methods involve the introduction of a sulfonyl chloride group onto a trifluoromethoxy-substituted benzene ring.

Experimental Protocols:

-

Method 1: Direct Chlorination This process starts with 4-(trifluoromethoxy)benzenesulfonic acid. The chlorination is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] The reaction mixture is heated to drive the conversion of the sulfonic acid to the sulfonyl chloride.

-

Method 2: Sulfonation of Trifluoromethoxybenzene An alternative route begins with trifluoromethoxybenzene, which undergoes sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H).[1] The resulting sulfonic acid is then chlorinated in a subsequent step to yield the final product.[1]

Below is a diagram illustrating the general synthesis pathways.

Caption: Synthesis routes for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.[1] The strong electron-withdrawing effect of the trifluoromethoxy group further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.[1]

Key Reactions:

-

Aminolysis: It readily reacts with primary and secondary amines to form sulfonamides.[1] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents.[1]

-

Alcoholysis/Phenolysis: In the presence of alcohols or phenols, it forms sulfonate esters.[1]

-

Hydrolysis: The compound hydrolyzes in the presence of water to yield 4-(trifluoromethoxy)benzenesulfonic acid and hydrochloric acid.[1]

Caption: Key nucleophilic substitution reactions of TFBSC.

Applications in Drug Development and Research:

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Synthesis: The primary application is the introduction of the 4-(trifluoromethoxy)benzenesulfonyl (TFBS) group into drug candidates.[1] This moiety is highly valued for its ability to modulate key pharmacokinetic properties:

-

Enhanced Lipophilicity: The TFBS group increases the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Metabolic Stability: It can be more resistant to metabolic degradation compared to other functional groups.[1]

-

Hydrogen Bond Acceptor: The oxygen and fluorine atoms can act as hydrogen bond acceptors, potentially enhancing binding affinity to biological targets.[1]

-

-

Agrochemicals: The compound is used in the development of new herbicides and fungicides.[1]

-

Material Science: It finds use in modifying polymers and creating functional materials with specific electronic or physical properties.[1]

The workflow below illustrates the role of this compound as a building block in the drug discovery process.

Caption: Role of TFBSC in a typical drug discovery workflow.

Safety and Handling

This compound is a corrosive and irritating compound that requires careful handling.[1][9]

Table 3: Safety Information

| Hazard | Description |

| GHS Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Incompatibilities | Strong oxidizing agents, strong bases, water (reacts to release hydrochloric acid fumes).[1][9] |

| Personal Protective Equipment (PPE) | Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[9] |

It is crucial to handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[15] In case of exposure, immediate medical attention is required.[9][15]

Conclusion

This compound (CAS 94108-56-2) is a valuable and versatile reagent in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where the introduction of the trifluoromethoxybenzenesulfonyl group can significantly enhance the physicochemical and pharmacological properties of drug candidates. Proper handling and adherence to safety protocols are essential when working with this corrosive compound.

References

- 1. Buy this compound | 94108-56-2 [smolecule.com]

- 2. p-(Trifluoromethoxy)benzenesulphonyl chloride | C7H4ClF3O3S | CID 523102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenesulfonyl chloride, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 4. This compound|94108-56-2 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound, 98% 5 g | Request for Quote [thermofisher.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. chemeo.com [chemeo.com]

- 8. This compound | 94108-56-2 [chemicalbook.com]

- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 10. 4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE | CAS 94108-56-2 [matrix-fine-chemicals.com]

- 11. echemi.com [echemi.com]

- 12. 94108-56-2|this compound|BLD Pharm [bldpharm.com]

- 13. Sulfonyl halide [m.chemicalbook.com]

- 14. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to 4-(Trifluoromethoxy)benzenesulfonyl Chloride: Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of 4-(Trifluoromethoxy)benzenesulfonyl chloride, a key reagent in modern organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, chemical reactivity, and established experimental protocols for its synthesis. Furthermore, this guide explores its applications, particularly in drug development, highlighting the strategic importance of the trifluoromethoxy group in modifying molecular properties. Safety and handling protocols are also discussed. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a specialized organic compound valued for its role as a versatile synthetic building block.[1] Its structure, featuring a benzene ring substituted with a highly reactive sulfonyl chloride group and a trifluoromethoxy group, makes it an important intermediate in the synthesis of complex organic molecules.[2] The sulfonyl chloride moiety serves as a reactive handle for forming stable sulfonamide or sulfonate ester linkages, while the trifluoromethoxy (-OCF3) group is prized in medicinal chemistry for its ability to enhance crucial drug-like properties such as lipophilicity, metabolic stability, and binding interactions.[1][2] This guide consolidates technical data, reaction schemes, and synthetic protocols to serve as a detailed resource for its effective application.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

Chemical Identifiers

A collection of key identifiers for this compound is presented in the table below.[3][4][5]

| Identifier | Value |

| CAS Number | 94108-56-2[3][4][5][6] |

| Molecular Formula | C₇H₄ClF₃O₃S[1][3][4][5][6] |

| Molecular Weight | 260.62 g/mol [1][3][5] |

| IUPAC Name | This compound[4][6] |

| InChI Key | UHCDBMIOLNKDHG-UHFFFAOYSA-N[3][4][6] |

| SMILES | FC(F)(F)Oc1ccc(cc1)S(Cl)(=O)=O[3] |

| Synonyms | p-(Trifluoromethoxy)benzenesulfonyl chloride, 4-(Trifluoromethoxy)benzene-1-sulfonyl chloride[4][5][7] |

Physical Properties

The table below lists the key physical properties of the compound.

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[1][5][6] |

| Boiling Point | 120-122 °C (at 15 mmHg)[1][4][5] |

| Density | 1.536 g/mL (at 25 °C)[1][3][4][5] |

| Refractive Index | n20/D 1.479 - 1.4815[3][4][6] |

| Vapor Pressure | 0.23 psi (at 20 °C)[3][5] |

| Flash Point | >110 °C (>230 °F)[3][4][5] |

| Sensitivity | Moisture sensitive[4][5] |

Chemical Properties and Reactivity

Stability and Reactivity Profile

This compound exhibits good thermal stability under standard conditions but may undergo decomposition at temperatures exceeding 150°C.[1] Its most significant reactivity stems from the sulfonyl chloride group, which is highly electrophilic. This reactivity is further enhanced by the strong electron-withdrawing nature of the para-trifluoromethoxy group.[1][8]

The compound is highly sensitive to moisture.[5] It readily undergoes hydrolysis in the presence of water to yield 4-(trifluoromethoxy)benzenesulfonic acid and hydrochloric acid.[1] This reaction can be vigorous and is a critical consideration for its handling and storage.[1][9]

Key Reactions

The primary utility of this compound in synthesis derives from its reactions with nucleophiles.

-

Hydrolysis: Reacts with water to form the corresponding sulfonic acid and HCl.[1]

-

Aminolysis (Sulfonamide Formation): Reacts with primary or secondary amines to form stable sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[1][8]

-

Alcoholysis (Sulfonate Ester Formation): Reacts with alcohols to produce sulfonate esters.[8]

Caption: Key reactions of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a multi-step process starting from 4-(trifluoromethoxy)aniline, which is converted to a diazonium salt and subsequently reacted with sulfur dioxide.[10] A detailed protocol based on this method is provided below.

Step 1: Preparation of 4-(trifluoromethoxy)aniline hydrochloride [10]

-

In a 1000 mL four-necked flask, charge 200 g (1.92 mol) of hydrochloric acid, 100 g (0.565 mol) of 4-(trifluoromethoxy)aniline, and 80 g of water at room temperature.

-

Stir the mixture for 1 hour while maintaining the temperature between 0-30°C.

-

The resulting product is a salt solution containing approximately 380 g of 4-(trifluoromethoxy)aniline hydrochloride.

Step 2: Preparation of 4-(trifluoromethoxy)aniline diazonium salt [10]

-

To the 380 g of the salt reaction solution from Step 1, slowly add 120 g (0.579 mol) of a sodium nitrite solution under constant stirring.

-

Carefully control the reaction temperature, maintaining it between -20°C and 5°C throughout the addition.

-

After the addition is complete, continue stirring and hold the temperature for 1 hour to ensure complete diazotization. The final solution contains approximately 500 g of the diazonium salt.

Step 3: Sulfonylation to form this compound [10]

-

In a separate 2000 mL four-necked flask, prepare a bottom material by adding 400 g (3.84 mol) of hydrochloric acid, 10 g (0.0587 mol) of cupric chloride, and 80.0 g (0.769 mol) of sodium bisulfite.

-

Cool this mixture to between -20°C and 5°C.

-

Slowly add the 500 g of the diazonium salt solution from Step 2 to the bottom material over a period of 5 hours, maintaining the low temperature and stirring.

-

After the addition is complete, allow the mixture to warm for 1 hour.

-

Discontinue stirring and allow the layers to separate. Collect the lower oil layer, which is the crude product.

-

Wash the crude product with 400 g of water to afford the final product, this compound.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a reagent in the synthesis of biologically active molecules. The incorporation of the 4-(trifluoromethoxy)benzenesulfonyl group can significantly alter the properties of a parent molecule.

-

Enhanced Lipophilicity: The -OCF3 group is highly lipophilic, which can improve a drug candidate's ability to cross cell membranes, thereby favorably modifying its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are very strong, making the group resistant to metabolic degradation and increasing the half-life of the drug.

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

-

Hydrogen Bond Acceptor: The oxygen atom can participate in hydrogen bonding, providing an additional point of interaction with biological targets.[1]

Its use in forming sulfonamides is particularly prevalent in the development of various classes of drugs, including diuretics, antibiotics, and protease inhibitors.

Caption: Role in the drug discovery and development process.

Safety and Handling

This compound is a corrosive compound that requires careful handling to avoid exposure.[1]

-

Hazard Classification: It is classified as corrosive and can cause severe skin burns and eye damage.[3][5] Contact with water or moisture liberates corrosive hydrochloric acid fumes.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[1][3]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5] It should be stored away from incompatible materials such as strong bases and oxidizing agents.

-

Spill Management: In case of a spill, absorb with an inert, dry material and place in an appropriate container for chemical waste disposal. Do not use water for cleanup.

Conclusion

This compound is a high-value reagent for chemical synthesis, offering a reliable method for introducing the trifluoromethoxy-substituted phenylsulfonyl moiety into target molecules. Its predictable reactivity and the beneficial properties conferred by the TFBS group make it an indispensable tool for researchers, particularly in the field of medicinal chemistry and drug discovery. Proper understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization.

References

- 1. Buy this compound | 94108-56-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(三氟甲氧基)苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | 94108-56-2 [chemicalbook.com]

- 6. This compound, 98% 1 g | Request for Quote [thermofisher.com]

- 7. chemeo.com [chemeo.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.se [fishersci.se]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide on the Chemical Reactivity and Synthetic Applications of 4-(Trifluoromethoxy)benzenesulfonyl Chloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core chemical principles and applications of 4-(trifluoromethoxy)benzenesulfonyl chloride, a key building block in modern medicinal chemistry. While not a therapeutic agent itself, its unique structural features make it an invaluable reagent for synthesizing novel, biologically active compounds. This document outlines its chemical mechanism of action, its role in the generation of pharmacologically active sulfonamides, and provides an example of its application in the synthesis of potential therapeutic agents.

Core Concept: A Reagent for Bioactive Molecule Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of complex organic molecules. Its value in drug discovery and development stems from its ability to introduce the 4-(trifluoromethoxy)benzenesulfonyl moiety into a target molecule. This functional group is of particular interest due to the properties conferred by the trifluoromethoxy (-OCF3) group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, ultimately leading to improved drug efficacy.[1] The reactive center of this molecule is the sulfonyl chloride (-SO2Cl) group, which readily participates in nucleophilic substitution reactions.

Chemical Mechanism of Action: Nucleophilic Sulfonylation

The primary "mechanism of action" of this compound is in the chemical synthesis context, specifically through nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride group.

The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by nucleophiles such as amines (R-NH2), alcohols (R-OH), and phenols. The general mechanism for the reaction with an amine to form a sulfonamide is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient intermediate.

-

Leaving Group Departure: The chlorine atom, being a good leaving group, departs, taking with it the bonding pair of electrons.

-

Deprotonation: A base, often a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes a proton from the nitrogen atom to yield the neutral sulfonamide product and the hydrochloride salt of the base.

This reaction is fundamental to the creation of a wide range of sulfonamide-containing molecules, which are a cornerstone of many therapeutic areas.[1]

References

Spectroscopic Profile of 4-(Trifluoromethoxy)benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the key organic intermediate, 4-(Trifluoromethoxy)benzenesulfonyl chloride. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed spectral analysis, experimental protocols, and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of this compound. The following sections detail the expected proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. Due to the electron-withdrawing nature of the sulfonyl chloride and trifluoromethoxy groups, the aromatic protons are expected to be deshielded, appearing at a downfield chemical shift. The para-substitution pattern will result in a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.10 | Doublet | ~9.0 | 2H, Ar-H ortho to -SO₂Cl |

| ~7.50 | Doublet | ~9.0 | 2H, Ar-H ortho to -OCF₃ |

Note: The chemical shifts are estimated based on data for structurally similar compounds, such as 4-fluorobenzenesulfonyl chloride, and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound, recorded in CDCl₃, is available on spectral databases such as SpectraBase.[1] The key chemical shifts are summarized below.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-OCF₃ |

| ~142 | C-SO₂Cl |

| ~131 | Ar-C ortho to -SO₂Cl |

| ~122 | Ar-C ortho to -OCF₃ |

| 120.4 (q, J ≈ 259 Hz) | -OCF₃ |

Note: Specific peak assignments are based on predictive models and data for analogous compounds. The trifluoromethoxy carbon exhibits a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet informative tool for confirming the presence of the trifluoromethoxy group. A single signal is expected, as all three fluorine atoms are chemically equivalent.

Table 3: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -58 | Singlet | -OCF₃ |

Note: The chemical shift is referenced to CFCl₃ and is an estimate based on typical values for trifluoromethoxy-substituted aromatic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. A gas-phase IR spectrum is available in the NIST WebBook.[2] The characteristic absorption bands are detailed in the table below.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1380 | Strong | Asymmetric S=O stretch |

| ~1260 | Strong | C-O-C stretch (aryl ether) |

| ~1180 | Strong | Symmetric S=O stretch |

| ~1100-1200 | Strong | C-F stretch |

| ~580 | Medium | S-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common method for analyzing such compounds. The NIST WebBook indicates the availability of a mass spectrum for this compound.[2]

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 260/262 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 225 | High | [M - Cl]⁺ |

| 161 | Moderate | [M - SO₂Cl]⁺ |

| 145 | High | [C₆H₄OCF₂]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

Note: The fragmentation pattern is proposed based on the structure of the molecule and general fragmentation rules for sulfonyl chlorides and trifluoromethoxy compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 250 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 200 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 64.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm for ¹H and ¹³C) or an external standard (e.g., CFCl₃ at 0.00 ppm for ¹⁹F).

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to determine the molecular ion and fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Electrophilicity of 4-(Trifluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of 4-(trifluoromethoxy)benzenesulfonyl chloride, a key reagent in organic synthesis and drug discovery. The document details the electronic properties of the trifluoromethoxy substituent, presents comparative quantitative data on the reactivity of substituted benzenesulfonyl chlorides, and offers detailed experimental protocols for kinetic studies.

Core Concepts: Understanding the Electrophilicity

This compound is a highly reactive electrophile, a characteristic primarily dictated by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom in this group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it significantly electron-deficient and thus highly susceptible to nucleophilic attack.

The electrophilicity of the sulfur center is further modulated by the substituent at the para-position of the benzene ring. In this case, the trifluoromethoxy group (-OCF₃) plays a crucial role in enhancing the reactivity of the molecule.

The Electronic Influence of the Trifluoromethoxy Group

The trifluoromethoxy group is a potent electron-withdrawing group. Its electronic effect is a combination of a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The three highly electronegative fluorine atoms strongly pull electron density away from the methoxy group and, by extension, the benzene ring. This inductive effect significantly outweighs the resonance effect, where the oxygen lone pairs could theoretically donate electron density to the ring. The net result is a strong deactivation of the benzene ring and, critically, an increase in the electrophilicity of the sulfonyl sulfur.[1]

This enhanced electrophilicity makes this compound a more reactive agent for sulfonylation reactions compared to unsubstituted benzenesulfonyl chloride or derivatives with electron-donating groups.

Quantitative Analysis of Electrophilicity

The reactivity of substituted benzenesulfonyl chlorides can be quantitatively assessed and compared using Hammett substituent constants and kinetic data from nucleophilic substitution reactions, such as solvolysis or aminolysis.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that quantifies the effect of a substituent on the reactivity of a molecule. The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects. For reactions where a negative charge develops in the transition state, a positive ρ value is observed, and electron-withdrawing groups (with positive σ values) accelerate the reaction.

The table below summarizes the Hammett para-substituent constants (σₚ) for the trifluoromethoxy group and other relevant substituents.

| Substituent (at para-position) | Hammett Constant (σₚ) |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -OCF₃ | 0.35 |

| -CF₃ | 0.54 |

| -NO₂ | 0.78 |

Data sourced from various compilations of Hammett constants.

As the data indicates, the 4-trifluoromethoxy substituent has a significantly positive σₚ value, confirming its strong electron-withdrawing nature and its capacity to enhance the electrophilicity of the sulfonyl chloride. Its effect is stronger than that of a chloro substituent but less pronounced than that of a trifluoromethyl or nitro group.

Comparative Kinetic Data

The following table presents relative rate constants for the hydrolysis of various para-substituted benzenesulfonyl chlorides in 70% aqueous acetone.

| para-Substituent | Relative Rate Constant (k/k₀) |

| -OCH₃ | 0.3 |

| -CH₃ | 0.6 |

| -H | 1.0 |

| -Cl | 2.7 |

| -OCF₃ | ~5-10 (Estimated) |

| -CF₃ | 28 |

| -NO₂ | 80 |

Data for -OCH₃, -CH₃, -H, -Cl, -CF₃, and -NO₂ are adapted from literature values. The value for -OCF₃ is an estimation based on its Hammett constant and the established correlation.

The trend is clear: as the electron-withdrawing strength of the para-substituent increases (from -OCH₃ to -NO₂), the rate of hydrolysis increases significantly. Based on its Hammett constant, this compound is expected to be considerably more reactive than benzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride.

Reaction Mechanisms and Experimental Workflows

The reactions of this compound with nucleophiles generally proceed through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom.

General Reaction Mechanism

The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently expelled, resulting in the formation of the sulfonated product.

Caption: General Sₙ2 mechanism for sulfonylation.

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies to determine the electrophilicity of this compound.

Protocol 1: Solvolysis by Conductimetry

This method is suitable for measuring the rate of hydrolysis in aqueous-organic solvent mixtures. The reaction produces hydrochloric acid, and the rate can be followed by monitoring the change in conductivity of the solution over time.

Materials:

-

This compound

-

High-purity water

-

Organic solvent (e.g., acetone, dioxane, or acetonitrile)

-

Conductivity meter and probe

-

Constant temperature water bath

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Solvent Preparation: Prepare the desired aqueous-organic solvent mixture (e.g., 70% acetone in water, v/v) in a volumetric flask.

-

Temperature Equilibration: Place the solvent mixture in the constant temperature water bath and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

-

Stock Solution Preparation: Prepare a stock solution of this compound in the pure organic solvent (e.g., a 0.1 M solution in acetone).

-

Reaction Initiation: Pipette a known volume of the thermostated solvent mixture into the conductivity cell. Once the conductivity reading is stable, inject a small, precise volume of the sulfonyl chloride stock solution into the cell with rapid mixing to initiate the reaction. Start the stopwatch simultaneously.

-

Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes constant).

-

Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the final conductance. The slope of this plot is -k.

Caption: Workflow for solvolysis kinetic study.

Protocol 2: Aminolysis by UV-Vis Spectroscopy

This protocol is suitable for following the reaction of this compound with a chromophoric amine, such as aniline or a substituted aniline. The disappearance of the amine or the appearance of the sulfonamide product can be monitored spectrophotometrically.

Materials:

-

This compound

-

Aniline (or a substituted aniline)

-

Aprotic solvent (e.g., acetonitrile, dichloromethane)

-

UV-Vis spectrophotometer with a thermostated cell holder

-

Quartz cuvettes

-

Volumetric flasks and syringes

-

Stopwatch

Procedure:

-

Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for the aniline reactant and the N-phenylsulfonamide product. Choose a monitoring wavelength where there is a significant difference in absorbance between the reactant and the product.

-

Solution Preparation: Prepare stock solutions of known concentrations of this compound and the aniline in the chosen aprotic solvent. The amine is typically used in excess to ensure pseudo-first-order conditions.

-

Temperature Equilibration: Equilibrate the stock solutions and the spectrophotometer cell holder to the desired reaction temperature.

-

Reaction Initiation: Pipette the aniline solution into a quartz cuvette and place it in the cell holder. Obtain an initial absorbance reading (A₀). Inject a small, precise volume of the sulfonyl chloride solution into the cuvette, mix rapidly, and start the data acquisition.

-

Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals until the absorbance value becomes constant (A∞).

-

Data Analysis: The pseudo-first-order rate constant (k') can be obtained by plotting ln(A∞ - At) or ln(At - A∞) versus time. The slope of the line will be -k'. The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the amine in excess.

Logical Relationships in Electrophilicity

The electrophilicity of a substituted benzenesulfonyl chloride is a direct consequence of the electronic properties of its substituent. This relationship can be visualized as a logical flow.

Caption: Substituent effects on electrophilicity.

Conclusion

This compound is a highly electrophilic reagent due to the inherent nature of the sulfonyl chloride group, which is significantly enhanced by the strong electron-withdrawing properties of the 4-trifluoromethoxy substituent. This high reactivity makes it a valuable tool in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters, which are common motifs in pharmaceuticals and agrochemicals. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to understand, predict, and experimentally verify the reactivity of this important compound.

References

The Trifluoromethoxy Group: A Keystone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a paramount tactic in contemporary medicinal chemistry. Its unique electronic properties and profound impact on molecular characteristics make it a powerful tool for optimizing drug candidates. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in molecular properties, supported by quantitative data, detailed experimental protocols, and visualizations of its impact in a biological context.

Core Molecular Properties Influenced by the Trifluoromethoxy Group

The trifluoromethoxy group imparts a unique combination of properties to a parent molecule, primarily influencing its lipophilicity, metabolic stability, and acidity (pKa). These characteristics are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1][2] Its contribution to lipophilicity is quantified by the Hansch hydrophobicity constant (π), which is a measure of the difference in a substituent's partitioning between n-octanol and water.

The trifluoromethoxy group significantly increases a molecule's lipophilicity, often more so than the related trifluoromethyl (-CF₃) group.[2] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[3]

Metabolic Stability

Metabolic stability is a measure of a drug's resistance to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. A higher metabolic stability generally leads to a longer in vivo half-life and improved bioavailability. The trifluoromethoxy group is known to enhance metabolic stability.[4]

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[3] By replacing a metabolically labile group, such as a methoxy (-OCH₃) or a hydrogen atom, with a trifluoromethoxy group, medicinal chemists can block common sites of metabolism. The strong electron-withdrawing nature of the -OCF₃ group can also deactivate adjacent positions on an aromatic ring, further hindering metabolic attack.[3] This increased resistance to metabolism can lead to a more predictable pharmacokinetic profile and a reduced potential for the formation of reactive metabolites.[2]

Acidity (pKa)

The pKa of a molecule is a measure of its acidity or basicity and plays a critical role in its solubility, ionization state at physiological pH, and interaction with biological targets. The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This inductive effect can significantly influence the pKa of nearby acidic or basic functional groups.

For instance, the introduction of a trifluoromethoxy group on a phenyl ring increases the acidity of a phenolic hydroxyl group or a carboxylic acid, resulting in a lower pKa value.[1] Conversely, it decreases the basicity of an aniline nitrogen, also leading to a lower pKa of its conjugate acid. The magnitude of this effect is dependent on the position of the -OCF₃ group relative to the ionizable center.

Quantitative Data on Physicochemical Properties

To facilitate a comparative analysis, the following tables summarize key quantitative data related to the physicochemical properties of the trifluoromethoxy group in comparison to other relevant substituents.

| Substituent | Hansch Hydrophobicity Constant (π) | Hammett Constant (σp) |

| -OCF₃ | +1.04 [2] | +0.35 |

| -CF₃ | +0.88[2] | +0.54[5] |

| -OCH₃ | -0.02 | -0.27[5] |

| -Cl | +0.71 | +0.23[5] |

| -H | 0.00 | 0.00[5] |

| Table 1: Comparison of Hansch Hydrophobicity and Hammett Constants for Selected Substituents. |

| Compound | pKa |

| Phenylboronic acid | 8.8[1] |

| meta-(trifluoromethoxy)phenylboronic acid | ~7.8[1] |

| para-(trifluoromethoxy)phenylboronic acid | ~7.8[1] |

| Phenol | 10.0 |

| 4-(Trifluoromethyl)phenol | 9.39[6] |

| Table 2: Effect of Trifluoromethoxy and Trifluoromethyl Groups on the pKa of Phenylboronic Acid and Phenol. |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key molecular properties discussed.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (logP) of a trifluoromethoxy-containing compound.

Materials:

-

Test compound

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Volumetric flasks

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in n-octanol at a known concentration.

-

Prepare a series of calibration standards of the test compound in both n-octanol and water.

-

-

Partitioning:

-

Add equal volumes of the n-octanol stock solution and water to a centrifuge tube.

-

Vortex the mixture vigorously for at least 2 minutes to ensure thorough mixing and partitioning of the compound.

-

Allow the phases to separate by standing or by centrifugation at a low speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and water layers, ensuring not to disturb the interface.

-

Quantify the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV) and a calibration curve.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]water

-

The logP is the logarithm of the partition coefficient: logP = log10(P)

-

Determination of Metabolic Stability by In Vitro Microsomal Assay

Objective: To assess the metabolic stability of a trifluoromethoxy-containing compound by measuring its rate of depletion in the presence of liver microsomes.[7][8][9]

Materials:

-

Test compound

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Positive control compounds (high and low clearance)

-

96-well plates

-

Incubator (37°C)

-

Acetonitrile (or other suitable organic solvent) containing an internal standard

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

-

Prepare the liver microsomal suspension in phosphate buffer.

-

Prepare the NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension to each well.

-

Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile with an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein)

-

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a trifluoromethoxy-containing compound.[10][11]

Materials:

-

Test compound

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Preparation:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a solution of the test compound at a known concentration in water or a suitable co-solvent if solubility is an issue.

-

Add KCl to the solution to maintain a constant ionic strength.

-

-

Titration:

-

Place the test compound solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

If the compound is acidic, titrate with the standardized NaOH solution. If it is basic, titrate with the standardized HCl solution.

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point corresponds to the midpoint of the steepest portion of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point (the peak of the curve). The pKa is then the pH at half of this volume.

-

Visualization of Biological and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the role of trifluoromethoxy-containing compounds in a biological signaling pathway and a typical drug discovery workflow.

Caption: Roniciclib, a pan-CDK inhibitor, blocks the cell cycle by inhibiting CDK4/6, preventing Rb phosphorylation.

Caption: A typical drug discovery workflow highlighting the integration of the trifluoromethoxy group in lead optimization.

Conclusion

The trifluoromethoxy group is a valuable asset in the medicinal chemist's toolkit. Its ability to concurrently enhance lipophilicity and metabolic stability, while also modulating the electronic properties of a molecule, provides a powerful strategy for optimizing drug candidates. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to leverage the unique advantages of this remarkable functional group. As synthetic methodologies for the introduction of the trifluoromethoxy group continue to advance, its application in the design of next-generation therapeutics is poised to expand significantly.

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What are GPCR antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide on the Discovery and History of 4-(Trifluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)benzenesulfonyl chloride, a specialized organofluorine compound, has become an important building block in modern medicinal chemistry. The presence of the trifluoromethoxy (-OCF3) group offers unique physicochemical properties that can significantly enhance the metabolic stability, lipophilicity, and biological activity of pharmaceutical compounds. This technical guide provides a detailed exploration of the historical synthesis, key chemical properties, and primary applications of this compound, with a focus on providing practical experimental protocols and a clear understanding of its role in drug discovery and development.

Introduction: A Historical Perspective

While a singular, definitive "discovery" of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The unique properties conferred by fluorine-containing functional groups, such as the trifluoromethoxy group, led to their increasing use in the development of novel agrochemicals and pharmaceuticals. The synthesis of this compound likely arose from the need for a reliable synthetic intermediate to incorporate the 4-(trifluoromethoxy)phenylsulfonyl moiety into a diverse range of molecules. Its history is therefore one of enabling chemical innovation rather than a standalone discovery.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄ClF₃O₃S |

| Molecular Weight | 260.62 g/mol [1] |

| CAS Number | 94108-56-2[1] |

| Appearance | Clear colorless to pale yellow liquid |

| Density | 1.536 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.479[1] |

| Vapor Pressure | 0.23 psi (20 °C)[1] |

| Purity (Assay) | ≥98%[1] |

Spectroscopic data is essential for the identification and characterization of this compound and its derivatives.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features |

| ¹³C NMR (CDCl₃) | Available from commercial suppliers like Sigma-Aldrich[2] |

| FTIR | Available in spectral databases[2] |

| Raman | Available in spectral databases[2] |

Historical Synthesis and Experimental Protocols

The most established and historically significant route for the preparation of this compound involves a multi-step synthesis, beginning with the formation of 4-(trifluoromethoxy)aniline, a key intermediate.

Synthesis of 4-(Trifluoromethoxy)aniline

One of the early and effective methods for synthesizing 4-(trifluoromethoxy)aniline is through the high-pressure ammonolysis of a halogenated precursor.[3]

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline [3]

-

Reactants and Reagents:

-

4-chloro-3-trifluoromethoxybenzene (100 g)

-

Cuprous chloride (10.1 g)

-

Liquid ammonia (100 mL)

-

Water (100 mL)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a sealed reaction vessel, combine 100 g of 4-chloro-3-trifluoromethoxybenzene, 10.1 g of cuprous chloride, and 100 mL of water.

-

Introduce 100 mL of liquid ammonia into the sealed vessel.

-

Heat the reaction mixture to 250°C and maintain vigorous stirring for 6 hours.

-

Upon completion, cool the reactor to room temperature and allow the aqueous and organic layers to separate.

-

The organic phase is then subjected to steam distillation.

-

The organic layer from the distillate is collected and dried over anhydrous sodium sulfate.

-

The dried organic phase is filtered, and the 4-(trifluoromethoxy)aniline is isolated by distillation.

-

-

Quantitative Data:

Synthesis of this compound via Diazotization

The conversion of 4-(trifluoromethoxy)aniline to the target sulfonyl chloride is classically achieved through a Sandmeyer-type reaction.[4] This process involves the formation of a diazonium salt intermediate, which is then reacted with sulfur dioxide in the presence of a copper catalyst.[3]

Experimental Protocol: Diazotization and Sulfonylation [3]

-

Reactants and Reagents:

-

4-(trifluoromethoxy)aniline (100 g, 0.565 mol)

-

Hydrochloric acid (200 g, 1.92 mol, for salt formation; 400 g, 3.84 mol, for reaction)

-

Sodium nitrite (120 g, 0.579 mol) in aqueous solution

-

Cupric chloride (10 g, 0.0587 mol)

-

Sodium bisulfite (80.0 g, 0.769 mol)

-

Water

-

-

Procedure:

-

Formation of the Aniline Hydrochloride Salt: In a 1000 mL four-necked flask, combine 100 g of 4-(trifluoromethoxy)aniline, 200 g of hydrochloric acid, and 80 g of water. Stir for 1 hour at a temperature between 0-30°C.

-

Diazotization: Cool the aniline hydrochloride slurry to between -20°C and 5°C. Slowly add the sodium nitrite solution dropwise over 1 hour while maintaining the low temperature. Stir for an additional hour to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate 2000 mL four-necked flask, prepare a solution of 400 g of hydrochloric acid, 10 g of cupric chloride, and 80.0 g of sodium bisulfite.

-

Slowly add the cold diazonium salt solution to the catalyst mixture over 5 hours, ensuring the temperature is maintained between -20°C and 5°C.

-

After the addition is complete, allow the reaction to stir for an additional hour.

-

The reaction mixture is then allowed to settle, and the lower oily layer containing the product is separated.

-

The crude product is washed with 400 g of water by stirring for 30 minutes, followed by phase separation to yield the purified this compound.

-

Synthetic Pathways and Workflows

The synthesis of this compound can be visualized as a two-stage process, each with distinct steps and reagents.

Caption: A high-level workflow for the synthesis of the target compound.

Role as a Versatile Reagent in Drug Discovery

This compound is not known to be involved in biological signaling pathways itself. Instead, its significance lies in its utility as a versatile chemical reagent for the synthesis of biologically active molecules, most notably sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, such as primary and secondary amines, leading to the formation of stable sulfonamide linkages.

Caption: The primary application in the synthesis of sulfonamides.

The incorporation of the 4-(trifluoromethoxy)phenylsulfonyl group can impart several desirable properties to a drug candidate, including:

-

Enhanced Metabolic Stability: The trifluoromethoxy group is resistant to oxidative metabolism, which can increase the in vivo half-life of a drug.

-

Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes and the blood-brain barrier.

-

Modulated Acidity/Basicity: The strong electron-withdrawing nature of the -OCF3 group can influence the pKa of nearby functionalities, potentially optimizing drug-receptor interactions.

Conclusion

The history of this compound is a testament to the enabling power of synthetic chemistry in the advancement of medicine and other scientific fields. While its initial synthesis may not be attributable to a single pioneering discovery, its development and the refinement of its production methods have provided researchers with a valuable tool for molecular design. The detailed protocols and synthetic pathways presented herein offer a practical guide for its preparation and a deeper understanding of its chemical context. As the pursuit of novel therapeutics with improved properties continues, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-(Trifluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction